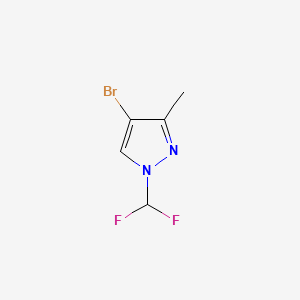

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole

描述

属性

IUPAC Name |

4-bromo-1-(difluoromethyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-3-4(6)2-10(9-3)5(7)8/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXSLMHZTLIPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673671 | |

| Record name | 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-92-3 | |

| Record name | 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with difluoromethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.

化学反应分析

Types of Reactions

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

科学研究应用

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound can be used in the development of pesticides and herbicides.

Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Structural Impact

The following table summarizes key structural and synthetic differences between 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole and related compounds:

Key Observations:

- Position 1 Substitutions : The difluoromethyl group in the target compound offers a balance between steric bulk and electronegativity compared to phenyl () or isobutyl () groups. This may enhance metabolic stability in biological applications .

- Position 3 Substitutions: Methyl (target compound) vs. trifluoromethyl () or heptafluoropropyl () groups influence electronic properties and steric hindrance.

- Position 4 Bromine : A common feature enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Physicochemical and Functional Properties

- Lipophilicity: The difluoromethyl group in the target compound likely confers moderate lipophilicity, intermediate between non-fluorinated analogs (e.g., 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole) and heavily fluorinated derivatives (e.g., heptafluoropropyl-substituted pyrazoles) .

- Stability: Difluoromethyl groups resist metabolic oxidation better than trifluoromethyl groups, as noted in studies of similar compounds .

生物活性

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound features a bromo substituent and a difluoromethyl group, enhancing its lipophilicity and potentially influencing its pharmacokinetics and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry, particularly in the development of novel therapeutic agents.

- Molecular Formula : C₅H₄BrF₂N₃

- Molar Mass : Approximately 228.01 g/mol

The structural characteristics of this compound allow for various interactions with biological targets, making it a subject of interest in pharmacological research.

Biological Activities

Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer effects. The specific activities of this compound can be summarized as follows:

Antifungal Activity

A series of studies have focused on the antifungal properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antifungal activity against various phytopathogenic fungi. In particular, derivatives like N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity than standard fungicides such as boscalid .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Research has shown that certain modifications to the pyrazole structure can enhance COX-2 inhibitory activity, making them promising candidates for anti-inflammatory therapies. For example, compounds with specific substituents demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects .

Anticancer Potential

The anticancer potential of pyrazole derivatives is another area of active investigation. Studies have indicated that certain analogs can inhibit cancer cell proliferation and induce apoptosis through various mechanisms. The incorporation of difluoromethyl groups has been linked to enhanced cytotoxicity against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyrazole derivatives. The presence of specific functional groups, such as difluoromethyl or bromo substituents, significantly influences the compound's interactions with biological targets.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-1H-pyrazole | Bromine at position 4 | Exhibits antimicrobial activity |

| 3-Difluoromethylpyrazole | Difluoromethyl at position 3 | Potential anti-inflammatory effects |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole | Complex substitution pattern | Higher antifungal activity than boscalid |

| 5-Fluoro-1H-pyrazole | Fluoro at position 5 | Investigated for anticancer activity |

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in various therapeutic contexts:

- Antifungal Study : A study tested multiple pyrazole derivatives against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The results showed that most compounds displayed moderate to excellent antifungal activities, with some outperforming established fungicides .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of modified pyrazoles. Compounds were evaluated for their ability to inhibit COX enzymes, revealing significant inhibitory activity that suggests potential therapeutic applications in treating inflammatory diseases .

- Anticancer Evaluation : Research on anticancer properties involved testing various pyrazole analogs against different cancer cell lines. The findings indicated that specific modifications led to increased cytotoxicity and apoptosis induction in cancer cells, underscoring the therapeutic potential of these compounds .

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For instance, bromination of a pre-functionalized pyrazole core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN) may introduce the bromo group. The difluoromethyl group can be introduced via fluorination agents (e.g., DAST or Deoxo-Fluor). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) improves purity. Monitor reaction progress using TLC and confirm structure via / NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do substituents influence spectral data?

- Methodological Answer :

- NMR : NMR is essential to confirm the difluoromethyl group (–CFH), showing a characteristic triplet (~-110 to -120 ppm, ≈ 240 Hz). NMR will exhibit splitting patterns for the methyl group (singlet at δ ~2.3 ppm) and pyrazole protons (δ ~6.5–8.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected for CHBrFN: ~232.96 g/mol).

- X-ray Crystallography : Resolves crystal packing and substituent orientations, as seen in similar pyrazole derivatives .

Advanced Research Questions

Q. How do electronic effects from bromine and difluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The electron-withdrawing difluoromethyl group reduces electron density on the pyrazole ring, potentially slowing oxidative addition in palladium-catalyzed reactions. Kinetic studies (e.g., varying catalysts like Pd(PPh) or ligands like SPhos) and DFT calculations (e.g., HOMO-LUMO analysis) can quantify these effects. Compare with analogs lacking fluorine to isolate electronic contributions .

Q. What non-covalent interactions dominate the crystal structure, and how do they affect material properties?

- Methodological Answer : X-ray diffraction of similar compounds reveals halogen bonding (C–Br···π, ~3.3 Å) and C–F···H–C hydrogen bonds (~2.8 Å). These interactions influence melting points (e.g., 72–79°C for 4-Bromo-3-methylpyrazole ) and solubility. Computational tools (Mercury Software) can map interaction networks, while DSC/TGA assesses thermal stability .

Q. How can computational models predict the compound’s pharmacokinetic properties or environmental persistence?

- Methodological Answer : Density Functional Theory (DFT) calculates logP (lipophilicity) and pKa (acidity) using Gaussian08. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability. Environmental fate studies require hydrolysis rate assays (pH 4–9 buffers) and biodegradability tests (OECD 301F) to assess ecological risks .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for similar pyrazole derivatives?

- Methodological Answer : Variations may arise from polymorphs or impurities. Replicate synthesis using literature protocols (e.g., vs. 9) and characterize via DSC (melting point) and PXRD (polymorph identification). Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with databases (e.g., SDBS) .

Q. What in vitro assays are suitable for evaluating bioactivity, and how do structural modifications alter efficacy?

- Methodological Answer : Screen for antimicrobial activity via broth microdilution (CLSI guidelines) or enzyme inhibition (e.g., kinase assays with IC determination). Replace the bromine with other halogens to study SAR. Cytotoxicity can be assessed via MTT assays on HEK-293 or HeLa cells, referencing protocols from .

Safety & Handling

Q. What safety protocols are critical given the compound’s potential health and environmental hazards?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact. Store in amber glass under inert atmosphere (N) at 2–8°C to prevent decomposition. Dispose via halogenated waste streams, adhering to EPA guidelines. Environmental toxicity testing follows OECD 201 (algae growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。